molecular formula C21H20N6O3 B11983249 4-methoxybenzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

4-methoxybenzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Cat. No.: B11983249
M. Wt: 404.4 g/mol
InChI Key: REYRJCMBULXYSH-UUYOSTAYSA-N
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Description

4-methoxybenzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a complex organic compound with the molecular formula C21H20N6O3 and a molecular weight of 404.432 g/mol . This compound is known for its unique structure, which combines a methoxybenzaldehyde moiety with a purine derivative through a hydrazone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybenzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone typically involves the condensation reaction between 4-methoxybenzaldehyde and a purine derivative hydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent choice, and purification techniques would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-methoxybenzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated or nitrated benzaldehyde derivatives.

Scientific Research Applications

4-methoxybenzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxybenzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with various biomolecules, potentially inhibiting or modulating their activity. The methoxybenzaldehyde moiety may also contribute to its biological activity by interacting with cellular receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxybenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
  • 4-methoxybenzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
  • 4-methoxybenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Uniqueness

The uniqueness of 4-methoxybenzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

7-benzyl-8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C21H20N6O3/c1-26-18-17(19(28)24-21(26)29)27(13-15-6-4-3-5-7-15)20(23-18)25-22-12-14-8-10-16(30-2)11-9-14/h3-12H,13H2,1-2H3,(H,23,25)(H,24,28,29)/b22-12-

InChI Key

REYRJCMBULXYSH-UUYOSTAYSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C\C3=CC=C(C=C3)OC)CC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC4=CC=CC=C4

Origin of Product

United States

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